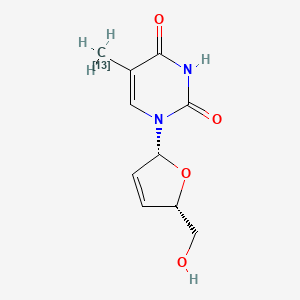

Stavudine-13C,d3

説明

Stavudine-13C,d3 is a stable isotope-labeled analog of stavudine (2′,3′-didehydro-3′-deoxythymidine), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy for HIV. The compound is specifically labeled with carbon-13 (13C) and deuterium (d3) at strategic positions, enabling its use as an internal standard in quantitative mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies. Isotopic labeling minimizes interference with biological activity while providing distinct spectral signatures for tracking drug metabolism, pharmacokinetics, and distribution .

Synthesis and Characterization:

The synthesis of Stavudine-13C,d3 follows protocols similar to those for other 13C- and deuterium-labeled compounds, involving isotopic enrichment during precursor assembly. For example, 13C-labeled compounds often utilize 13C-enriched reagents in key synthetic steps, as described in studies on clavatadine derivatives . Deuterium incorporation typically occurs via hydrogen-deuterium exchange or deuterated solvents, ensuring minimal steric effects . Analytical validation, including 13C-NMR and high-resolution MS, confirms isotopic purity and structural integrity .

Applications:

Stavudine-13C,d3 is primarily used in:

- Pharmacokinetic Studies: Quantifying drug concentrations in biological matrices with enhanced accuracy via MS .

- Metabolic Pathway Elucidation: Tracing labeled metabolites to identify degradation products or bioactivation pathways .

- Drug-Drug Interaction Studies: Differentiating endogenous compounds from drug-derived molecules in complex samples .

特性

分子式 |

C10H12N2O4 |

|---|---|

分子量 |

225.21 g/mol |

IUPAC名 |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(113C)methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1 |

InChIキー |

XNKLLVCARDGLGL-WXYZXEATSA-N |

異性体SMILES |

[13CH3]C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Stavudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the stavudine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Stavudine-13C,d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopically labeled compounds .

化学反応の分析

Types of Reactions

Stavudine-13C,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert stavudine-13C,d3 into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized stavudine derivatives, while reduction may produce reduced forms of stavudine-13C,d3 .

科学的研究の応用

Stavudine-13C,d3 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of stavudine.

Biology: Employed in studies involving the metabolism and pharmacokinetics of stavudine.

Medicine: Used in research on HIV treatment and the development of new antiretroviral drugs.

Industry: Utilized in the quality control of pharmaceutical formulations containing stavudine

作用機序

Stavudine-13C,d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites inhibit the reverse transcriptase enzyme competitively and act as chain terminators of DNA synthesis. The lack of a 3’-OH group in the incorporated nucleoside analogue prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

類似化合物との比較

Key Observations :

- Labeling Specificity : Stavudine-13C,d3 and Dexmedetomidine-13C,d3 use dual labeling (13C + d3) for MS/MS quantification, whereas AHD-13C3 relies solely on 13C for NMR-based studies .

- Parent Drug Class : Stavudine-13C,d3’s antiretroviral activity contrasts with the sedative properties of dexmedetomidine/medetomidine analogs, directing their use to distinct research areas (HIV vs. anesthesia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。